![molecular formula C18H21N3O4S B2404198 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1324207-17-1](/img/structure/B2404198.png)
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a sulfonyl group, which is an organosulfur group with the structure R−S(=O)2−NR2 . The sulfonyl group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is not widely studied, and specific information about it is limited.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research has shown that compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit broad antibacterial activities. For instance, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound with a somewhat related structure, has been identified as a broad-spectrum antibacterial agent active against experimental infections, suggesting the potential for systemic infection treatment applications (Goueffon, Montay, Roquet, & Pesson, 1981).
Correctors for Genetic Disorders
Compounds with structural similarities have been utilized as correctors for defective protein gating in genetic disorders. Sulfamoyl-4-oxoquinoline-3-carboxamides, for example, were synthesized to correct the defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This highlights the potential of such compounds in treating cystic fibrosis by addressing the malfunctioning CFTR protein (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).
Anticancer Agents
The structural framework of this compound serves as a basis for developing potent anticancer agents. For instance, a piperidine ring-fused aromatic sulfonamide library showed cytotoxic effects against various cancer cell lines, inducing oxidative stress and glutathione depletion. Such compounds are active against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells, marking them as promising leads for cancer therapy (Madácsi, Kanizsai, Fehér, Gyuris, Ozsvari, Erdélyi, Wölfling, & Puskás, 2013).
Histone Deacetylase Inhibitors for Cancer Treatment
Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Compounds like 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent anti-HDAC activity, which is crucial for suppressing the growth of cancer cells, such as prostate cancer cells. This suggests the utility of such compounds in designing new therapies targeting epigenetic regulators in cancer (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh, & Liou, 2015).
Protein Kinase Inhibitors for Tumor Progression
Additionally, the inhibition of protein kinases has been explored for therapeutic applications, such as in the treatment of Lewis lung carcinoma. Protein kinase inhibitors have shown the ability to reduce metastasis formation and enhance anti-tumor host responses, highlighting their potential in cancer treatment strategies (Blaya, Crespo, Crespo, & Aliño, 1998).
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-26(24,25)21-11-4-6-13-12-14(8-9-16(13)21)19-17(22)15-7-5-10-20(2)18(15)23/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJLDKNCIGZNOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.